molecular formula C19H22N2O2 B11173504 3-(butanoylamino)-N-(2-ethylphenyl)benzamide

3-(butanoylamino)-N-(2-ethylphenyl)benzamide

Cat. No.: B11173504
M. Wt: 310.4 g/mol
InChI Key: BRLVNILPYWRMGI-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N-(2-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-(2-ethylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as 2-ethylphenylamine, under acidic conditions to form N-(2-ethylphenyl)benzamide.

    Introduction of the Butanoylamino Group: The butanoylamino group can be introduced through an acylation reaction. This involves reacting N-(2-ethylphenyl)benzamide with butanoyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts reagents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-(butanoylamino)-N-(2-ethylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)benzamide: Lacks the butanoylamino group, which may result in different chemical and biological properties.

    3-(butanoylamino)benzamide: Lacks the 2-ethylphenyl substituent, which may affect its reactivity and applications.

    N-(2-ethylphenyl)-3-(propionylamino)benzamide: Similar structure but with a propionylamino group instead of butanoylamino.

Uniqueness

3-(butanoylamino)-N-(2-ethylphenyl)benzamide is unique due to the presence of both the butanoylamino group and the 2-ethylphenyl substituent

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-(butanoylamino)-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C19H22N2O2/c1-3-8-18(22)20-16-11-7-10-15(13-16)19(23)21-17-12-6-5-9-14(17)4-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

BRLVNILPYWRMGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC

Origin of Product

United States

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